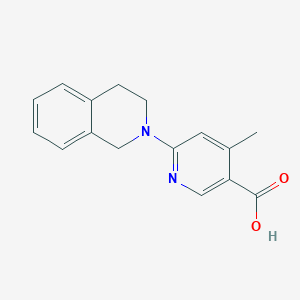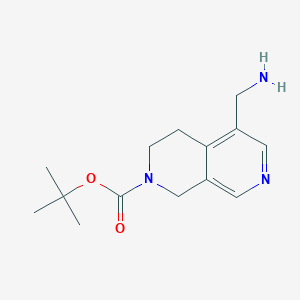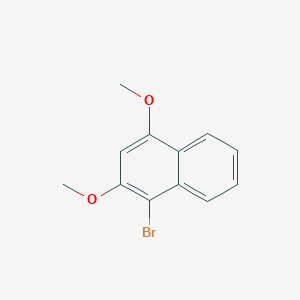
1-Bromo-2,4-dimethoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,4-dimethoxynaphthalene is an organic compound with the molecular formula C12H11BrO2. It is a brominated derivative of naphthalene, featuring two methoxy groups at the 2 and 4 positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2,4-dimethoxynaphthalene can be synthesized through the bromination of 2,4-dimethoxynaphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions, often at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions using similar conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2,4-dimethoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation Reactions: The methoxy groups can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of various substituted naphthalenes.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2,4-dimethoxynaphthalene.
Applications De Recherche Scientifique
1-Bromo-2,4-dimethoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound’s core structure is present in several biologically active molecules, making it a potential candidate for drug discovery.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,4-dimethoxynaphthalene depends on the specific application and reaction it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methoxy groups can be converted to more reactive intermediates, facilitating further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,3-dimethoxynaphthalene: Similar in structure but with methoxy groups at the 2 and 3 positions.
1-Bromo-2-methoxynaphthalene: Contains only one methoxy group at the 2 position.
1-Bromo-2,4-dinitrobenzene: Another brominated aromatic compound but with nitro groups instead of methoxy groups.
Uniqueness
1-Bromo-2,4-dimethoxynaphthalene is unique due to the specific positioning of its methoxy groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
148345-66-8 |
|---|---|
Formule moléculaire |
C12H11BrO2 |
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
1-bromo-2,4-dimethoxynaphthalene |
InChI |
InChI=1S/C12H11BrO2/c1-14-10-7-11(15-2)12(13)9-6-4-3-5-8(9)10/h3-7H,1-2H3 |
Clé InChI |
ZRCQNHKGTVRXLV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C2=CC=CC=C21)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




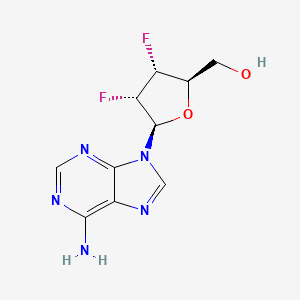


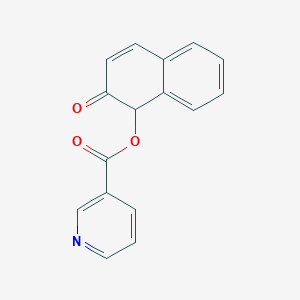
![Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11852718.png)
![2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B11852722.png)
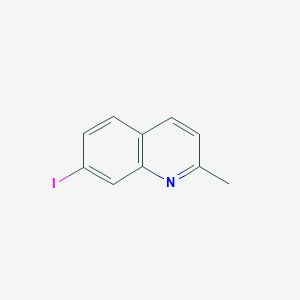
![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)

